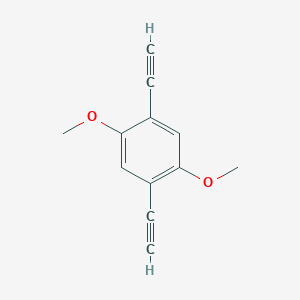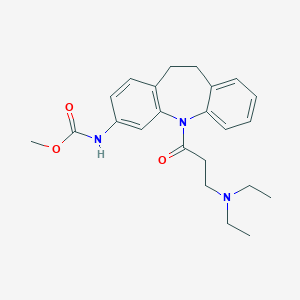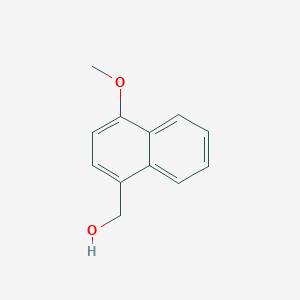
Coumarin, 4-anilino-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 4-anilino-3-nitro-, is an organic compound with the chemical formula C15H11N3O4. It is a synthetic derivative of coumarin, a natural compound found in various plants. Coumarin, 4-anilino-3-nitro- is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of coumarin, 4-anilino-3-nitro- is not fully understood. However, it is believed to interact with cellular components, such as proteins and enzymes, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these components, ultimately leading to the observed biological effects.
Effets Biochimiques Et Physiologiques
Coumarin, 4-anilino-3-nitro- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of coumarin, 4-anilino-3-nitro- is its versatility in scientific research. It can be used in a variety of assays and experiments due to its unique properties. Additionally, it is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of coumarin, 4-anilino-3-nitro- is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on coumarin, 4-anilino-3-nitro-. One potential area of investigation is its use as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, coumarin, 4-anilino-3-nitro- could be further studied for its potential applications in environmental monitoring and detection of pollutants. Furthermore, the mechanism of action of coumarin, 4-anilino-3-nitro- could be further elucidated through structural and biochemical studies.
Conclusion:
Coumarin, 4-anilino-3-nitro- is a unique and versatile compound with potential applications in various fields of science. Its synthesis method is well-established, and it has been extensively studied for its scientific research applications. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Coumarin, 4-anilino-3-nitro- has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, coumarin, 4-anilino-3-nitro- is a promising compound with potential for further investigation and development.
Méthodes De Synthèse
Coumarin, 4-anilino-3-nitro- can be synthesized through a multi-step process that involves the reaction of aniline with 4-nitrophenylacetic acid, followed by cyclization and reduction. The final product is obtained through purification and crystallization. The synthesis method is well-established and has been optimized for high yield and purity.
Applications De Recherche Scientifique
Coumarin, 4-anilino-3-nitro- has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, coumarin, 4-anilino-3-nitro- has been used in the development of sensors for the detection of nitrite and nitrate in biological samples.
Propriétés
Numéro CAS |
50527-30-5 |
|---|---|
Nom du produit |
Coumarin, 4-anilino-3-nitro- |
Formule moléculaire |
C15H10N2O4 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
4-anilino-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H |
Clé InChI |
PUDUMDVYKGGXBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Autres numéros CAS |
50527-30-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)








